A Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
A Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, can profoundly alter a molecule's physicochemical and biological properties.[1][2] This guide focuses on 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS No. 686126-89-0), a key intermediate whose unique substitution pattern offers significant potential in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of a strongly electron-withdrawing trifluoromethyl group, an electron-donating methoxy group, and a versatile benzyl alcohol functionality makes this compound a subject of considerable interest.[3][4] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed to equip researchers with the technical insights required for its effective application.
Core Chemical Identity and Physicochemical Properties
Correctly identifying a chemical is the foundation of sound scientific work. The core identifiers and key physical properties of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 685126-89-0 | [5][6] |
| IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanol | [7] |
| Molecular Formula | C₉H₉F₃O₂ | [8] |
| Molecular Weight | 206.16 g/mol | [7] |
| Physical Form | Liquid | [7] |
| Purity | Typically ≥97% | [7] |
| InChI Key | CWHHRWFFYKXTBK-UHFFFAOYSA-N | [7] |
Molecular Structure
The structure of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is defined by a benzene ring substituted with three key functional groups at positions 1, 2, and 5. The interplay between these groups dictates the molecule's overall reactivity and utility.
Caption: Structure of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.
Synthesis and Manufacturing
The most direct and logical synthetic route to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is via the reduction of its corresponding carboxylic acid, 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 4864-01-1).[9][10][11] This transformation is a standard procedure in organic synthesis, often employing mild reducing agents capable of selectively reducing a carboxylic acid in the presence of other functional groups. A similar protocol has been documented for the synthesis of the analogous compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, from its benzoic acid precursor using a borane-tetrahydrofuran complex.[12]
Proposed Synthetic Workflow
The reduction can be efficiently carried out using a borane complex, such as borane-tetrahydrofuran (BH₃·THF), or other selective reducing agents like lithium aluminum hydride (LiAlH₄) under controlled conditions.
Caption: Proposed synthesis of the target compound via carboxylic acid reduction.
Experimental Protocol: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid
This protocol is based on established chemical principles for similar reductions.[12] Researchers should adapt it based on their specific lab conditions and scale.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Inerting: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and cool the mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (approx. 2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.
-
Extraction: Add deionized water and extract the product into an organic solvent such as ethyl acetate (2x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Reactivity and Synthetic Utility
The chemical behavior of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is governed by the electronic properties of its substituents and the reactivity of the benzylic alcohol.
-
Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF₃) group at the 5-position is a powerful EWG.[1] It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density.[13][14]
-
Electron-Donating Group (EDG): The methoxy (-OCH₃) group at the 2-position is a strong EDG.[15] It activates the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions relative to itself.
-
Benzylic Alcohol (-CH₂OH): This is the primary site of reactivity. It can undergo:
-
Oxidation: To form 2-methoxy-5-(trifluoromethyl)benzaldehyde or the corresponding benzoic acid, depending on the oxidant used. The rate of oxidation is influenced by the ring's electronic nature; EDGs tend to accelerate this process.[4]
-
Esterification/Etherification: The alcohol can react with carboxylic acids (or their derivatives) and alkyl halides to form esters and ethers, respectively.
-
Nucleophilic Substitution: Reaction with hydrohalic acids (like HBr) proceeds via the formation of a benzylic carbocation.[15][16] The stability of this intermediate, and thus the reaction rate, is a complex interplay of the opposing electronic effects of the -OCH₃ and -CF₃ groups.
-
The combination of these features makes the molecule a valuable building block for introducing a substituted trifluoromethylphenyl moiety into larger structures, a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][3][17]
Spectroscopic Profile
Characterization of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol relies on standard spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.[18]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH₂ (Benzylic) | ~4.7 ppm (singlet) | Protons adjacent to an aromatic ring and an oxygen atom. |
| -OH (Alcohol) | Variable, ~2-4 ppm (broad singlet) | Exchangeable proton; shift is concentration and solvent dependent. | |
| -OCH₃ (Methoxy) | ~3.9 ppm (singlet) | Protons of the methoxy group. | |
| Ar-H (Aromatic) | ~7.0-7.6 ppm (multiplet) | Three distinct protons on the aromatic ring, with splitting patterns determined by their coupling constants. | |
| ¹³C NMR | -CH₂ (Benzylic) | ~60-65 ppm | Carbon of the benzylic alcohol. |
| -OCH₃ (Methoxy) | ~56 ppm | Carbon of the methoxy group. | |
| Ar-C (Aromatic) | ~110-160 ppm | Six distinct aromatic carbons, including quaternary carbons attached to substituents. | |
| -CF₃ (Trifluoromethyl) | ~124 ppm (quartet, J ≈ 272 Hz) | Carbon of the trifluoromethyl group, split by the three fluorine atoms. | |
| IR | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Characteristic of the alcohol hydroxyl group hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | Aromatic C-H vibrations. | |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | C-H vibrations of the CH₂ and CH₃ groups. | |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | Benzene ring stretching vibrations. | |
| C-F Stretch | 1100-1350 cm⁻¹ (strong, multiple bands) | Strong absorptions characteristic of the C-F bonds in the CF₃ group. | |
| C-O Stretch | ~1020-1250 cm⁻¹ | C-O stretching of the alcohol and aryl ether. |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is essential to ensure user safety. The information provided here is a synthesis of typical Safety Data Sheet (SDS) information for structurally related compounds.
-
Hazard Classification: Based on analogous compounds, it is likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.
-
-
Handling: Avoid direct contact with the substance. Ensure sufficient ventilation. Do not handle in a confined space.
-
Storage: Store in a cool, well-ventilated area. Keep the container tightly closed. It may be sensitive to light and moisture; storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.
-
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
-
Inhalation: Remove the person to fresh air. In all cases of exposure, seek medical attention.
-
Conclusion and Future Perspectives
2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a strategically designed chemical intermediate with significant value for researchers in drug discovery and fine chemical synthesis. Its unique electronic profile—a balance of electron-donating and electron-withdrawing substituents—coupled with a reactive benzylic alcohol handle, provides a versatile platform for constructing complex molecular architectures. The trifluoromethyl group, in particular, is a cornerstone functional group for enhancing the drug-like properties of therapeutic candidates, including metabolic stability and target affinity.[2] As the demand for more sophisticated and effective pharmaceuticals grows, the utility of well-defined, functionalized building blocks like this one will continue to expand, enabling the development of next-generation therapies.
References
- Filo. (2026, January 2). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a...
- BenchChem. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- Vedantu. (n.d.). Give the decreasing order of the reaction rates of class 12 chemistry CBSE.
- Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium.
- ResearchGate. (n.d.). Competition reaction between electron‐donating and withdrawing benzyl alcohols.
- Unknown Source. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- Filo. (2025, March 2). Mark the correct increasing order of reactivity of the following compound...
- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?
- Beilstein Journals. (n.d.).
- Chemnet. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzyl alcohol,686126-89-0.
- Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
- The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
- Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | 685126-89-0.
- Guangzhou Weiba Technology Co., Ltd. (n.d.). 686126-89-0,2-Methoxy-5-(trifluoromethyl)benzyl alcohol.
- Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. (n.d.).
- MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
- PubChemLite. (n.d.). 2-methoxy-5-(trifluoromethoxy)benzyl alcohol.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-Methoxybenzyl alcohol(612-16-8) 13C NMR spectrum.
- ChemScene. (n.d.).
- Boroncore. (n.d.). 685126-89-0 | 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.
- Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1.
- Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid | CAS 4864-01-1 | SCBT.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
- Cenmed Enterprises. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074).
- J&K Scientific. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemscene.com [chemscene.com]
- 6. 685126-89-0 | 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | Boroncore [boroncore.com]
- 7. 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | 685126-89-0 [sigmaaldrich.com]
- 8. 685126-89-0,2-Methoxy-5-(trifluoromethyl)benzyl alcohol [weeiboo.com]
- 9. scbt.com [scbt.com]
- 10. cenmed.com [cenmed.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Page loading... [guidechem.com]
- 13. mdpi.com [mdpi.com]
- 14. Mark the correct increasing order of reactivity of the following compound.. [askfilo.com]
- 15. Give the decreasing order of the reaction rates of class 12 chemistry CBSE [vedantu.com]
- 16. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum [chemicalbook.com]
